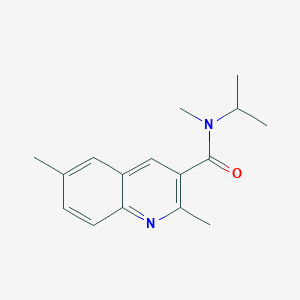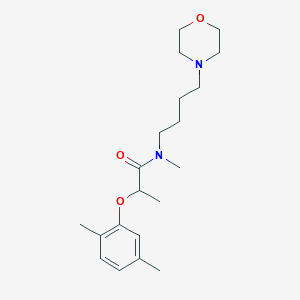![molecular formula C19H27N3O3 B5904728 4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid](/img/structure/B5904728.png)
4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid is a complex organic compound that features a pyrazole ring substituted with ethyl and dimethyl groups, linked to a benzoic acid moiety via a methoxyethylamine bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation with ethyl and dimethyl groups.
Linking the Pyrazole to Benzoic Acid: The pyrazole derivative is then reacted with a benzoic acid derivative through a methoxyethylamine bridge. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitrobenzoic acids, halogenated benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in inflammatory or metabolic pathways.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties, given the presence of the pyrazole ring and benzoic acid moiety.
Biological Studies: It may serve as a probe in biochemical assays to study enzyme kinetics or receptor binding.
Wirkmechanismus
The mechanism of action of 4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, altering its activity. The pyrazole ring may interact with active sites through hydrogen bonding or hydrophobic interactions, while the benzoic acid moiety could enhance binding affinity through π-π interactions with aromatic residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]amino]benzoic acid: Lacks the methoxyethyl group, which may affect its solubility and binding properties.
4-[[(1-Methyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid: Substitution of ethyl with methyl could influence the compound’s steric and electronic properties.
Uniqueness
4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid is unique due to the combination of the pyrazole ring with specific alkyl substitutions and the methoxyethylamine linkage to the benzoic acid moiety. This unique structure may confer distinct biological activity and physicochemical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
4-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-5-22-15(3)18(14(2)20-22)13-21(10-11-25-4)12-16-6-8-17(9-7-16)19(23)24/h6-9H,5,10-13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSYCJBTKICMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(CCOC)CC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B5904651.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine](/img/structure/B5904657.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5904665.png)
![3-(5-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5904673.png)


![N'-cyclopentyl-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5904688.png)
![5-ethyl-2-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)pyridine](/img/structure/B5904695.png)
![2-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904696.png)
![1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol](/img/structure/B5904697.png)


![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(quinoxalin-2-ylmethyl)methanamine](/img/structure/B5904736.png)
![(4-sec-butoxy-3-methoxybenzyl)ethyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B5904745.png)
